Enzastaurin

Catalog No.
S003471
CAS No.
170364-57-5
M.F
C32H29N5O2
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enzastaurin

CAS Number

170364-57-5

Product Name

Enzastaurin

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

The exact mass of the compound Enzastaurin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Enzastaurin (CAS 170364-57-5), also known as LY317615, is a synthetic bisindolylmaleimide derivative functioning as a highly potent, ATP-competitive, and selective inhibitor of Protein Kinase C beta (PKCβ). Exhibiting an IC50 of approximately 6 nM in cell-free assays, it is primarily procured for advanced preclinical oncology and angiogenesis research. Unlike broad-spectrum kinase inhibitors, Enzastaurin is characterized by its dual capacity to selectively block PKCβ while concurrently suppressing downstream PI3K/AKT and GSK3β signaling pathways, making it a critical reagent for apoptosis and tumor proliferation models . Its procurement profile is heavily defined by its strict requirement for optimized organic co-solvent formulations in vivo, requiring specific handling protocols to ensure reproducible systemic delivery in xenograft and hematological malignancy studies .

Substituting Enzastaurin with other bisindolylmaleimides or broad-spectrum kinase inhibitors fundamentally alters experimental outcomes and downstream signaling profiles. While pan-kinase inhibitors like Midostaurin (PKC412) hit multiple targets with IC50 values in the 80–500 nM range, they introduce severe off-target variables that confound precise PKCβ-dependent assays . Conversely, while Ruboxistaurin is also a selective PKCβ inhibitor, its primary application and validation lie in diabetic microvascular complication models rather than oncology; Enzastaurin uniquely demonstrates robust, validated suppression of the AKT and ribosomal protein S6 pathways essential for tumor apoptosis [1]. Furthermore, generic substitutions often fail to account for Enzastaurin’s specific solubility constraints, which require validated DMSO/PEG300/Tween-80 excipient ratios for stable in vivo dosing, rendering water-soluble analogs inappropriate for direct comparative pharmacokinetics.

Isoform Selectivity vs. Broad-Spectrum Kinase Inhibitors

Enzastaurin provides highly targeted inhibition of PKCβ with an IC50 of 6 nM, maintaining 6- to 20-fold selectivity over other isoforms (PKCα = 39 nM, PKCγ = 83 nM, PKCε = 110 nM) [1]. In contrast, broad-spectrum alternatives like Midostaurin exhibit IC50 values ranging from 80-500 nM across multiple unrelated kinases (FLT3, VEGFR, Syk), and pan-PKC inhibitors like Sotrastaurin show sub-nanomolar affinity across nearly all PKC isoforms (Ki = 0.22-3.2 nM) .

Evidence DimensionKinase Inhibition (IC50/Ki)
Target Compound DataEnzastaurin: PKCβ IC50 = 6 nM (6- to 20-fold selectivity over α/γ/ε)
Comparator Or BaselineMidostaurin: Broad kinase IC50 = 80-500 nM; Sotrastaurin: Pan-PKC Ki = 0.22-3.2 nM
Quantified DifferenceEnzastaurin isolates PKCβ activity without the multi-kinase or pan-isoform suppression seen in standard alternatives.
ConditionsCell-free kinase inhibition assays measuring 33P incorporation.

Procurement of Enzastaurin ensures target-specific validation in PKCβ-driven models without the confounding off-target toxicity associated with multi-kinase inhibitors.

Downstream Pathway Modulation for Oncology Models

While both Enzastaurin and Ruboxistaurin are selective PKCβ inhibitors, their functional utility diverges significantly based on downstream pathway effects. Enzastaurin is specifically validated to suppress the phosphorylation of AKT (Thr308) and GSK3β (Ser9), driving apoptosis in oncology models . Ruboxistaurin (PKCβ1 IC50 = 4.7 nM) is structurally and functionally benchmarked for reducing leukostasis and vascular permeability in diabetic retinopathy models, lacking the same established AKT-driven apoptotic profile required for cancer research [1].

Evidence DimensionPrimary Downstream Application Profile
Target Compound DataEnzastaurin: Validated suppression of AKT/GSK3β phosphorylation inducing tumor apoptosis
Comparator Or BaselineRuboxistaurin: Validated for retinal blood flow and leukostasis reduction
Quantified DifferenceEnzastaurin provides the necessary apoptotic signaling cascade blockade required for hematological and solid tumor models.
ConditionsIn vitro cellular assays and in vivo xenograft studies.

Buyers modeling hematological malignancies or solid tumors must select Enzastaurin over Ruboxistaurin to guarantee the requisite downstream apoptotic signaling cascade.

In Vivo Formulation Compatibility and Processability

Enzastaurin possesses poor aqueous solubility, rendering standard buffer dilutions ineffective for in vivo dosing. Formulating Enzastaurin in a validated organic co-solvent system (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) achieves a stable, clear solution at 0.5 to 2.0 mg/mL . In contrast, attempting to dissolve Enzastaurin in basic aqueous buffers (even with a DMF pre-dissolution step) limits solubility to approximately 0.25 mg/mL and risks rapid precipitation .

Evidence DimensionStable In Vivo Dosing Concentration
Target Compound DataEnzastaurin in optimized co-solvents: 0.5 - 2.0 mg/mL
Comparator Or BaselineEnzastaurin in standard aqueous buffers: <0.25 mg/mL
Quantified DifferenceOptimized formulation increases stable systemic delivery concentrations by 2- to 8-fold compared to standard aqueous dilution.
ConditionsPreclinical animal model dosing preparations.

Understanding and utilizing the exact formulation requirements prevents precipitation failures and ensures reproducible dosing during expensive in vivo xenograft studies.

Hematological Malignancy and Lymphoma Modeling

Enzastaurin is the optimal choice for modeling apoptosis in diffuse large B-cell lymphoma (DLBCL) and multiple myeloma cell lines, as these assays strictly require its dual PKCβ selectivity and downstream AKT/GSK3β pathway suppression.

Solid Tumor Xenograft Efficacy Studies

For reproducible oral or systemic dosing in glioblastoma (U87MG) and colon carcinoma (HCT116) murine models, Enzastaurin must be procured alongside appropriate excipients (PEG300, Tween-80) to utilize its validated in vivo formulation protocols.

Angiogenesis and Endothelial Cell Assays

Enzastaurin serves as a highly selective chemical probe to isolate the role of PKCβ in VEGF-stimulated neo-angiogenesis, providing clean data without the confounding interference typical of broad-spectrum VEGFR or pan-PKC inhibitors .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

515.23212518 Da

Monoisotopic Mass

515.23212518 Da

Heavy Atom Count

39

Appearance

Solid powder

UNII

UC96G28EQF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in brain cancer, lymphoma (non-hodgkin's), and lung cancer.

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.

Pictograms

Irritant

Irritant

Other CAS

170364-57-5

Wikipedia

Enzastaurin

Dates

Last modified: 09-12-2023
1:Molecular mechanism underlying the pharmacological interactions of the protein kinase C-β inhibitor enzastaurin and erlotinib in non-small cell lung cancer cells. Steen NV, Potze L, Giovannetti E, Cavazzoni A, Ruijtenbeek R, Rolfo C, Pauwels P, Peters GJ.Am J Cancer Res. 2017 Apr 1;7(4):816-830. eCollection 2017. PMID: 28469955 Free PMC Article2:Enzastaurin: A lesson in drug development. Bourhill T, Narendran A, Johnston RN.Crit Rev Oncol Hematol. 2017 Apr;112:72-79. doi: 10.1016/j.critrevonc.2017.02.003. Epub 2017 Feb 11. Review. PMID: 28325267 3:Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma. Crump M, Leppä S, Fayad L, Lee JJ, Di Rocco A, Ogura M, Hagberg H, Schnell F, Rifkin R, Mackensen A, Offner F, Pinter-Brown L, Smith S, Tobinai K, Yeh SP, Hsi ED, Nguyen T, Shi P, Hahka-Kemppinen M, Thornton D, Lin B, Kahl B, Schmitz N, Savage KJ, Habermann T.J Clin Oncol. 2016 Jul 20;34(21):2484-92. doi: 10.1200/JCO.2015.65.7171. Epub 2016 May 23. PMID: 27217449 4:A pharmacokinetic and safety study of a fixed oral dose of enzastaurin HCl in native Chinese patients with refractory solid tumors and lymphoma. Li X, Fang X, Li S, Zhang W, Yang N, Cui Y, Huang H, Cai R, Lin X, Fu X, Hong H, Lin T.Oncotarget. 2016 Apr 5;7(14):18585-93. doi: 10.18632/oncotarget.7875. PMID: 26942463 Free PMC Article

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